![molecular formula C22H31N3 B14748239 4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) CAS No. 2123-30-0](/img/structure/B14748239.png)
4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields, including dye manufacturing and analytical chemistry. It is characterized by its yellow crystalline appearance and is often used as an intermediate in the production of dyes and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with formaldehyde and piperidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield simpler amines .
Scientific Research Applications
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is employed in the study of enzyme reactions and as a reagent in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and is also used in dye manufacturing and analytical chemistry.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the piperidine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and analytical applications .
Properties
CAS No. |
2123-30-0 |
|---|---|
Molecular Formula |
C22H31N3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H31N3/c1-23(2)20-12-8-18(9-13-20)22(25-16-6-5-7-17-25)19-10-14-21(15-11-19)24(3)4/h8-15,22H,5-7,16-17H2,1-4H3 |
InChI Key |
UGDPOVWBYYKQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



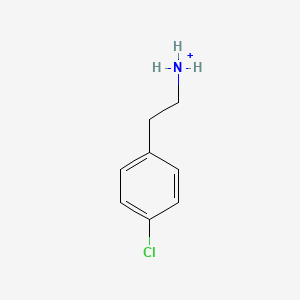
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
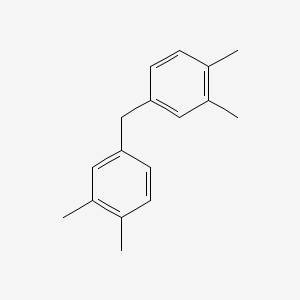
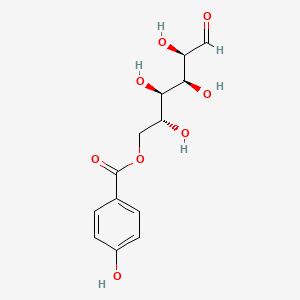
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
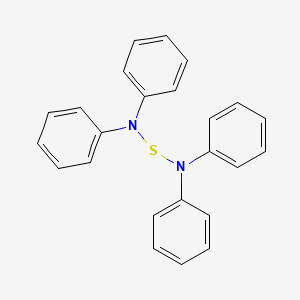
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

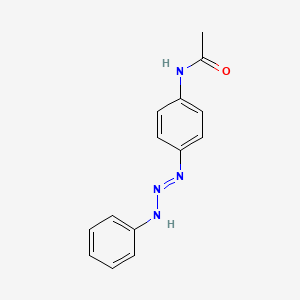
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
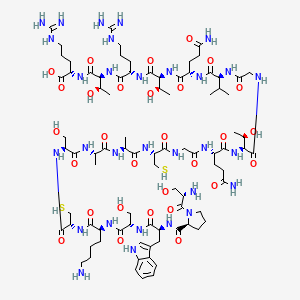
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
